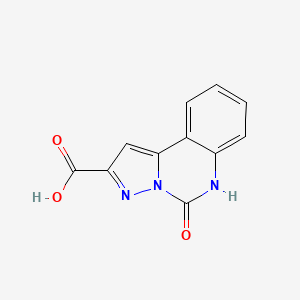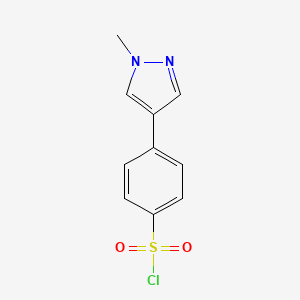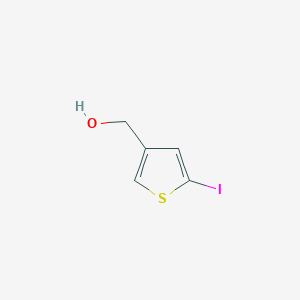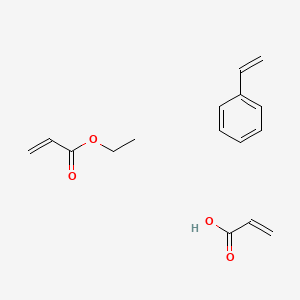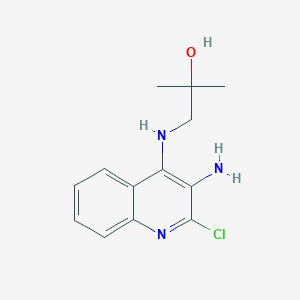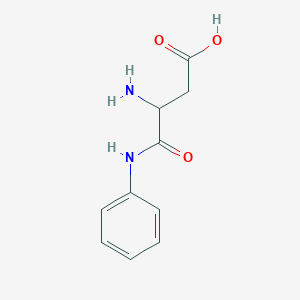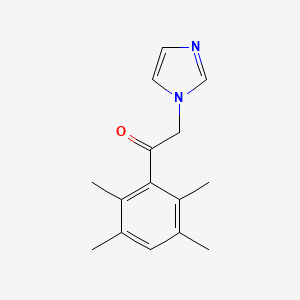
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is an organic compound that features an imidazole ring attached to a tetramethyl-substituted acetophenone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone typically involves the reaction of 2’,3’,5’,6’-tetramethylacetophenone with imidazole under specific conditions. One common method includes:
Reacting 2’,3’,5’,6’-tetramethylacetophenone with imidazole: in the presence of a base such as potassium carbonate.
Heating the mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
2-(1-Imidazolyl)acetophenone: Lacks the tetramethyl substitution, resulting in different chemical and biological properties.
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylbenzophenone: Features a benzophenone moiety instead of acetophenone, leading to variations in reactivity and applications.
Uniqueness: 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone is unique due to its tetramethyl substitution, which imparts distinct steric and electronic properties
属性
CAS 编号 |
73931-90-5 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC 名称 |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C15H18N2O/c1-10-7-11(2)13(4)15(12(10)3)14(18)8-17-6-5-16-9-17/h5-7,9H,8H2,1-4H3 |
InChI 键 |
WINCJAORCADCES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C(=O)CN2C=CN=C2)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)
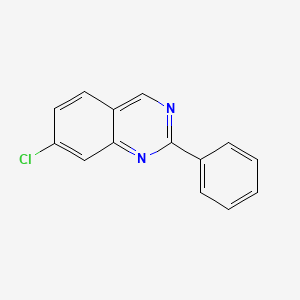
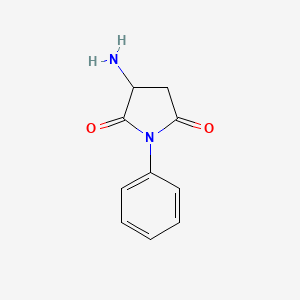
![benzyl {(1S)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B8760875.png)
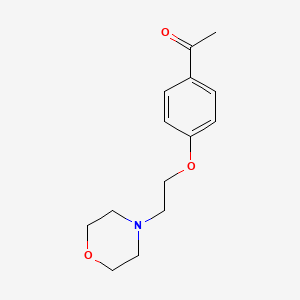
![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)
